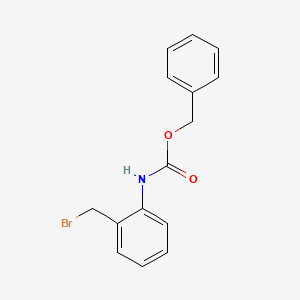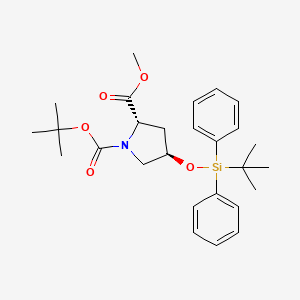![molecular formula C8H12N4O3 B2852794 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide CAS No. 2155840-65-4](/img/structure/B2852794.png)
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide is a chemical compound with the molecular formula C8H12N4O3. It is known for its unique structure, which includes a methoxyoxolan ring and a triazole ring.
Preparation Methods
The synthesis of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide typically involves the following steps:
Formation of the Methoxyoxolan Ring: The methoxyoxolan ring can be synthesized through a series of reactions starting from readily available precursors such as tetrahydrofuran derivatives.
Triazole Ring Formation: The triazole ring is usually formed via a cycloaddition reaction, often referred to as the Huisgen cycloaddition, between an azide and an alkyne.
Coupling of Rings: The final step involves coupling the methoxyoxolan ring with the triazole ring under specific reaction conditions to form the desired compound
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or methoxyoxolan rings are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The methoxyoxolan ring may also contribute to the compound’s overall activity by enhancing its stability and bioavailability .
Comparison with Similar Compounds
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its reactivity and biological activity.
1-[(3R,4S)-4-Methoxytetrahydrofuran-3-yl]-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with slight variations in the ring systems, leading to different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R,4S)-4-methoxyoxolan-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-14-7-4-15-3-6(7)12-2-5(8(9)13)10-11-12/h2,6-7H,3-4H2,1H3,(H2,9,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOODDRAVAWJFJ-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide](/img/structure/B2852714.png)



![3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2852724.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)


![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)

![1-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2852732.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)
